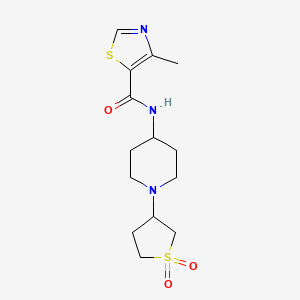

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methylthiazole-5-carboxamide

説明

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methylthiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further linked to a piperidin-4-yl group, which is substituted at position 1 with a 1,1-dioxidotetrahydrothiophen-3-yl ring. This structure combines a sulfone-containing tetrahydrothiophene (sultam) with a piperidine-thiazole framework, which may confer unique physicochemical and pharmacological properties.

The thiazole ring, a common pharmacophore, is known for its aromatic stacking interactions and ability to modulate electronic properties.

特性

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S2/c1-10-13(21-9-15-10)14(18)16-11-2-5-17(6-3-11)12-4-7-22(19,20)8-12/h9,11-12H,2-8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKSYYWJBWDQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methylthiazole-5-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring, a piperidine moiety, and a tetrahydrothiophene unit. These structural components contribute to its potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 284.39 g/mol. Its synthesis typically involves multi-step organic reactions, crucial for optimizing yield and purity.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors in the body. Preliminary studies suggest that it may modulate pathways involved in inflammation and cancer by interacting with the NF-κB signaling pathway .

Pharmacological Activities

Research indicates that this compound may exhibit various pharmacological activities:

- Anti-inflammatory : Similar compounds have shown significant anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

- Antimicrobial : The presence of sulfur and nitrogen in its structure suggests possible antimicrobial properties, as seen in related heterocyclic compounds .

- Anticancer : Initial findings indicate potential anticancer activity, necessitating further investigation into its efficacy against different cancer cell lines.

In Vitro Studies

A study focusing on related thiazole derivatives indicated that modifications to the thiazole ring could enhance biological activity. For instance, compounds with specific substituents demonstrated improved inhibition of monoamine oxidase (MAO) enzymes, which are critical in various neurological disorders .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 6b | 0.060 ± 0.002 | MAO-A Inhibitor |

| 6c | 0.241 ± 0.011 | MAO-A Inhibitor |

These results suggest that structural variations significantly impact the biological activity of thiazole derivatives.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary evaluations indicated that while some derivatives exhibited toxicity at higher concentrations, others showed acceptable safety margins comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

科学的研究の応用

Chemical Structure and Synthesis

The compound features a piperidine ring connected to a thiazole and a dioxo-tetrahydrothiophene moiety. Its unique structure suggests potential interactions with biological targets, making it a candidate for drug development. The synthesis typically involves multi-step reactions that can include the formation of the thiazole and the introduction of the piperidine moiety through coupling reactions.

Antimicrobial Properties

Research has indicated that compounds with similar structural characteristics to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methylthiazole-5-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been shown to possess antifungal properties against various pathogens .

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory activities. Studies have demonstrated that similar compounds can inhibit inflammatory pathways, making them potential candidates for treating diseases characterized by chronic inflammation .

Anticancer Potential

The compound's structural features suggest it may interact with cellular pathways involved in cancer progression. Research on related thiazole compounds has revealed their ability to induce apoptosis in cancer cells, indicating a potential role in cancer therapy .

Case Study 1: Antifungal Activity

A study synthesized thiazole derivatives and tested their antifungal activity against several strains of fungi. The results indicated some compounds exhibited over 50% inhibition at specific concentrations, outperforming traditional antifungals . This suggests that this compound could be developed as an effective antifungal agent.

Case Study 2: Anti-inflammatory Activity

In another research effort, thiazole derivatives were evaluated for their anti-inflammatory effects using animal models. The findings showed significant reductions in edema and inflammatory markers, supporting the hypothesis that compounds like this compound could serve as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

類似化合物との比較

Compound 1: (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide

- Key Features : A thiazole-5-carboxamide with a dichlorobenzyl substituent and a hydrazone-linked phenylurea group.

- Synthesis : Synthesized via condensation of 2-(3-(4-acetylphenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide with carbamoylhydrazine under acidic reflux conditions .

- Comparison: Unlike the target compound, Compound 1 lacks the sulfone and piperidine moieties but includes a dichlorobenzyl group, which may enhance lipophilicity and membrane permeability.

Compound 2: (E)-2-(3-(4-(1-(2-Carbamimidoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide

- Key Features : Similar to Compound 1 but replaces the carbamoylhydrazone with a carbamimidoylhydrazone group.

- Synthesis: Derived from aminoguanidine hydrochloride under analogous conditions .

Compound 3: Methyl 2-(3-(4-Acetylphenyl)ureido)-4-methylthiazole-5-carboxylate

- Key Features : A simpler thiazole derivative with a methyl ester and acetylphenylurea substituent.

- Synthesis: Prepared via urea formation between 1-(4-isocyanatophenyl)ethanone and methyl 2-amino-4-methylthiazole-5-carboxylate .

- Comparison : The ester group in Compound 3 offers hydrolytic instability compared to the carboxamide in the target compound, which is more resistant to metabolic degradation.

Pharmacological and Physicochemical Properties

*Estimated based on substituent contributions.

Insights from Thiadiazole and Isoxazole Analogues

- Thiadiazole Derivatives : Compounds like 4-methyl-N’-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides exhibit antioxidant and antitumor activities . Replacing thiazole with thiadiazole introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

- Isoxazole Analogues: 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide demonstrates a planar isoxazole-thiazole conformation, stabilized by intermolecular hydrogen bonds . This contrasts with the non-planar piperidine-sultam in the target compound, which may influence target binding.

Key Differentiators of the Target Compound

Sulfone Group : Enhances solubility and oxidative stability compared to thioether-containing analogues.

Thiazole Carboxamide : Balances aromaticity and polarity, contrasting with ester or hydrazone derivatives in analogues.

Q & A

Q. How do electronic effects of substituents influence the compound’s reactivity in biological systems?

- Analysis :

- Hammett plots : Correlate substituent σ values (electron-withdrawing/donating) with bioactivity (e.g., IC50).

- DFT calculations : Predict charge distribution in the thiazole ring and its impact on hydrogen bonding .

- Case Example : Fluorine substituents may enhance membrane permeability via increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。